molecular formula C6H6BrMgN B14879838 5-Methylpyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF

5-Methylpyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF

Cat. No.: B14879838
M. Wt: 196.33 g/mol
InChI Key: ZJZHIRKJLJSENA-UHFFFAOYSA-M
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Description

5-Methylpyridin-3-ylmagnesium bromide, 0.25 M in 2-Methyltetrahydrofuran: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it valuable in the formation of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Methylpyridin-3-ylmagnesium bromide typically involves the reaction of 5-Methylpyridine with magnesium in the presence of bromine. The reaction is carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from reacting with water.

Industrial Production Methods: In an industrial setting, the production of 5-Methylpyridin-3-ylmagnesium bromide is scaled up using large reactors. The process involves the careful control of temperature and the use of solvents like 2-Methyltetrahydrofuran to stabilize the Grignard reagent. The product is then purified and stored under inert conditions to maintain its reactivity.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Addition: 5-Methylpyridin-3-ylmagnesium bromide can undergo nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form alcohols.

    Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.

Common Reagents and Conditions:

    Reagents: Common reagents include aldehydes, ketones, and esters.

    Conditions: Reactions are typically carried out under anhydrous conditions and at low temperatures to prevent decomposition of the Grignard reagent.

Major Products:

    Alcohols: When reacted with aldehydes or ketones.

    Substituted Pyridines: When involved in substitution reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Acts as a catalyst in various organic reactions.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of intermediates for drug molecules.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Material Science: Employed in the production of polymers and other advanced materials.

    Agriculture: Used in the synthesis of agrochemicals for crop protection.

Mechanism of Action

Mechanism: The reactivity of 5-Methylpyridin-3-ylmagnesium bromide is primarily due to the presence of the magnesium-bromide bond, which makes the carbon atom nucleophilic. This allows it to attack electrophilic centers in other molecules, forming new carbon-carbon bonds.

Molecular Targets and Pathways:

    Carbonyl Compounds: The primary targets are carbonyl compounds, where the nucleophilic carbon attacks the electrophilic carbonyl carbon.

    Substitution Pathways: In substitution reactions, the magnesium bromide group is replaced by other functional groups, leading to the formation of new compounds.

Comparison with Similar Compounds

    3-Methylpyridin-2-ylmagnesium bromide: Similar in structure but differs in the position of the methyl group.

    6-Methoxypyridin-3-ylmagnesium bromide: Contains a methoxy group instead of a methyl group.

Uniqueness:

    Reactivity: The position of the methyl group in 5-Methylpyridin-3-ylmagnesium bromide provides unique reactivity patterns compared to its analogs.

    Applications: Its specific structure makes it suitable for certain synthetic applications where other Grignard reagents may not be as effective.

Properties

IUPAC Name

magnesium;5-methyl-3H-pyridin-3-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Mg/c1-6-3-2-4-7-5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZHIRKJLJSENA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C[C-]=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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